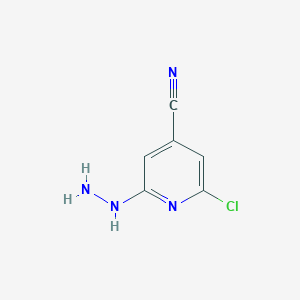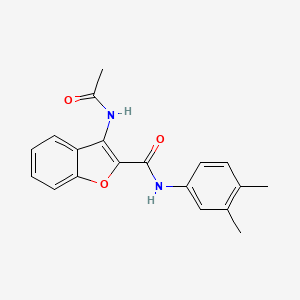![molecular formula C14H15N5O B2801525 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenylurea CAS No. 1788533-05-0](/img/structure/B2801525.png)
1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenylurea” is a derivative of the 1H-imidazo[1,2-b]pyrazole scaffold . This scaffold is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key structural unit for pharmaceutical, agrochemical, and material science applications .
Synthesis Analysis
The synthesis of this compound involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis
The molecular structure of this compound is based on the 1H-imidazo[1,2-b]pyrazole scaffold, which is a five-membered heterocyclic moiety. It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases . In addition, a fragmentation of the pyrazole ring is reported, giving access to push–pull dyes with a proaromatic (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile core .Applications De Recherche Scientifique
Antibacterial and Antimicrobial Applications
Several studies have focused on the antibacterial and antimicrobial properties of imidazo[1,2-b]pyrazole derivatives. For instance, Prasad (2021) synthesized novel derivatives and evaluated their antibacterial activity, demonstrating significant potential in this field (Prasad, 2021). Punia et al. (2021) also synthesized pyrazole-imidazole-triazole hybrids, showing notable antimicrobial activity, particularly against A. niger (Punia et al., 2021).
Synthesis and Characterization
The synthesis and characterization of imidazo[1,2-b]pyrazole derivatives have been extensively explored. Hegazi et al. (2010) detailed the synthesis of various heterocyclic compounds including imidazole derivatives, highlighting their cytotoxic activities (Hegazi et al., 2010). Dzedulionytė et al. (2022) presented a general approach towards the synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones, expanding the chemical repertoire of these compounds (Dzedulionytė et al., 2022).
Anticancer and Antiproliferative Properties
Research has also delved into the anticancer and antiproliferative potentials of imidazo[1,2-b]pyrazole derivatives. Mahran et al. (2015) synthesized novel polynuclear heterocyclic compounds derived from 2,3-diaminophenazine, which showed promising activity against human lung carcinoma and colorectal cancer cell lines (Mahran et al., 2015). Temple et al. (1987) investigated the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, evaluating their potential as anticancer agents (Temple et al., 1987).
Enzymatic Activity and Antioxidant Properties
Some studies have explored the enzymatic activity and antioxidant properties of these compounds. For example, Bassyouni et al. (2012) synthesized a series of derivatives and evaluated their antioxidant and antimicrobial activities, demonstrating significant potential in these areas (Bassyouni et al., 2012).
Orientations Futures
The future directions for this compound could involve further exploration of its potential biological activities and the development of new drugs based on its structure . Additionally, the Rh(iii)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes could provide a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .
Mécanisme D'action
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They are key components to functional molecules used in a variety of everyday applications .
Mode of Action
Imidazole-containing compounds are known to interact with various biological targets due to their broad range of chemical and biological properties . The presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to show two equivalent tautomeric forms , which could potentially influence its interaction with its targets.
Biochemical Pathways
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Given the wide range of biological activities exhibited by imidazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Propriétés
IUPAC Name |
1-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c20-14(17-12-4-2-1-3-5-12)15-8-9-18-10-11-19-13(18)6-7-16-19/h1-7,10-11H,8-9H2,(H2,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWLDOCKPNFNOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCN2C=CN3C2=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-methoxyphenyl)ethyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2801445.png)

![8-(2-aminophenyl)-3-(2-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2801448.png)
![1-[(2-Chlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2801452.png)


![N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B2801455.png)
![Ethyl 4-oxo-3-phenyl-5-[(4-propan-2-yloxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2801457.png)


![2,6-dichlorobenzyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2801462.png)
